(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
Overview
Description
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C15H16N2O6. It is a derivative of pyrrolidinone and is known for its utility in various scientific and industrial applications. This compound is characterized by its benzyl group attached to a 1-methyl-2,5-dioxopyrrolidin-3-yl carbamate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-methyl-2,5-dioxopyrrolidin-3-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain the reaction conditions, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis, particularly in the protection of amino groups in peptides and proteins. Additionally, it serves as an intermediate in the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism by which (R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It is also involved in the modulation of biological pathways related to protein synthesis and degradation.
Comparison with Similar Compounds
(R)-Benzyl (1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include benzyl chloroformate and benzyl carbonochloridate. While these compounds share the benzyl group, they differ in their functional groups and reactivity profiles.
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Properties
IUPAC Name |
benzyl N-[(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZILRGWMZBOJF-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@H](C1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659183 | |
Record name | Benzyl [(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179915-12-9, 67513-63-7 | |
Record name | Carbamic acid, [(3R)-1-methyl-2,5-dioxo-3-pyrrolidinyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179915-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl [(3R)-1-methyl-2,5-dioxopyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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